
7-Hydroxyxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
7-Hydroxyxanthine is a derivative of xanthine, a purine base found in most human body tissues and fluids, as well as in other organisms It is known for its unique chemical structure, which includes a hydroxyl group at the seventh position of the xanthine molecule
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyxanthine typically involves the hydroxylation of xanthine. One common method includes the use of acetic anhydride as a dehydrating agent. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the hydroxylation occurs specifically at the seventh position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions: 7-Hydroxyxanthine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group into a hydrogen atom, forming xanthine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of 7-ketoxanthine.
Reduction: Formation of xanthine.
Substitution: Formation of 7-halogenoxanthine or 7-alkylxanthine.
科学的研究の応用
7-Hydroxyxanthine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various xanthine derivatives with potential pharmacological activities.
Biology: Studies have explored its role in cellular metabolism and its effects on enzyme activities.
Medicine: Research has investigated its potential as an anti-inflammatory and antioxidant agent.
Industry: It is used in the development of novel materials and as a component in certain industrial processes.
作用機序
The mechanism of action of 7-Hydroxyxanthine involves its interaction with various molecular targets and pathways:
類似化合物との比較
Xanthine: The parent compound, lacking the hydroxyl group at the seventh position.
3-Hydroxyxanthine: A similar compound with a hydroxyl group at the third position.
7-Methylxanthine: A derivative with a methyl group at the seventh position.
Uniqueness: 7-Hydroxyxanthine is unique due to its specific hydroxylation at the seventh position, which imparts distinct chemical and biological properties. Compared to 3-Hydroxyxanthine, it exhibits different reactivity towards acetic anhydride and other reagents. Its solubility in organic solvents is also influenced by the position of the hydroxyl group .
特性
CAS番号 |
16870-90-9 |
|---|---|
分子式 |
C5H4N4O3 |
分子量 |
168.11 g/mol |
IUPAC名 |
7-hydroxy-3H-purine-2,6-dione |
InChI |
InChI=1S/C5H4N4O3/c10-4-2-3(6-1-9(2)12)7-5(11)8-4/h1,12H,(H2,7,8,10,11) |
InChIキー |
RHZHJSCNWUGABX-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1[O-])C(=O)NC(=O)[NH2+]2 |
正規SMILES |
C1=NC2=C(N1O)C(=O)NC(=O)N2 |
同義語 |
3,7-Dihydro-7-hydroxy-1H-purine-2,6-dione |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane](/img/structure/B96788.png)
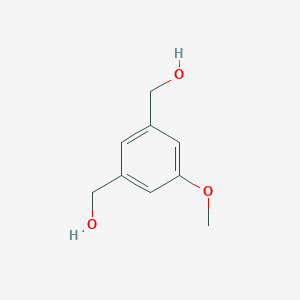
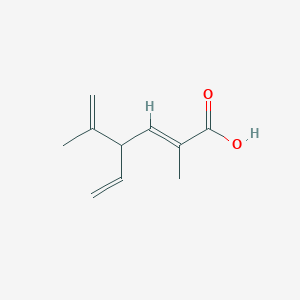

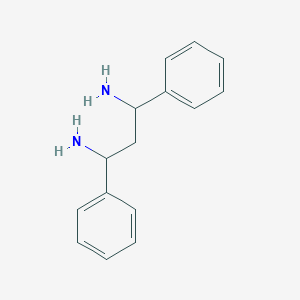

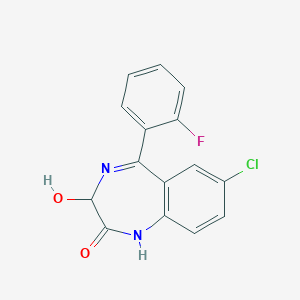
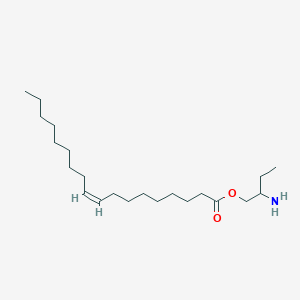
![[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B96800.png)
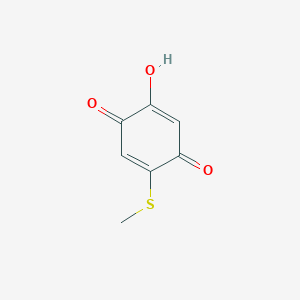
![[3,3'-bipyridin]-5-ol](/img/structure/B96802.png)

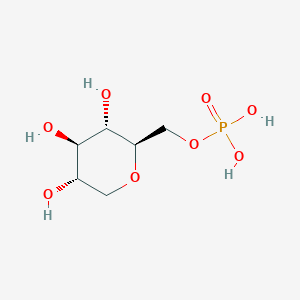
![1-Phenylnaphtho[2,3-b]azet-2-one](/img/structure/B96811.png)
